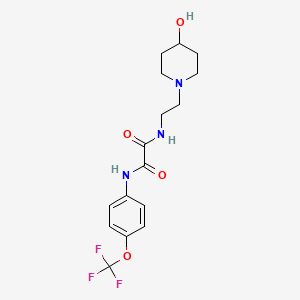

6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

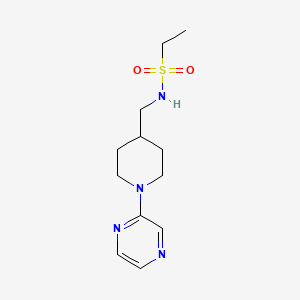

The compound 6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The specific compound appears to be a novel molecule, as the provided papers do not directly mention it but discuss related compounds.

Synthesis Analysis

The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the preparation of various 6-substituted nicotinamides has been described, including those with methoxy, amino, and thio groups . Although the exact synthesis of 6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide is not detailed in the provided papers, similar compounds have been synthesized using methods such as one-pot synthesis, which may involve coupling reactions and subsequent functional group transformations .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common scaffold in many biologically active compounds. The substitution at the 6-position of the nicotinamide ring can significantly alter the molecule's properties and interactions with biological targets. The tetrahydrothiophen-3-yl group and the trifluoroethyl group in the compound of interest are likely to influence its binding affinity and selectivity towards its targets.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, depending on their substituents. The presence of a cyano group, as seen in related compounds, allows for reactions such as hydrolysis to form carboxamides . The tetrahydrothiophen-3-yl group may participate in nucleophilic substitution reactions, while the trifluoroethyl group could be involved in reactions due to its electron-withdrawing nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. Substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase lipophilicity, which may enhance the compound's ability to cross cell membranes . The trifluoroethyl group is known to increase the acidity of adjacent protons, which could affect the compound's reactivity and interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Nicotinamide plays a pivotal role in cellular metabolism and energy production. It acts as a precursor for nicotinamide adenine dinucleotide (NAD+), crucial for ATP production and cellular energy transfer. Nicotinamide's involvement in oxidative stress modulation and its cytoprotective properties against cellular inflammation and apoptosis highlight its significance in addressing immune dysfunction, diabetes, and age-related diseases (Maiese, Zhao, Jinling, & Shang, 2009). Moreover, its antioxidant capabilities, especially in protecting brain mitochondria from oxidative damage, suggest a potential for mitigating neurodegenerative conditions (Kamat & Devasagayam, 1999).

Material Science and Organic Synthesis

Nicotinamide derivatives have been explored for their application in material science, particularly in the development of molecular wires and optoelectronic materials. The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives demonstrates the utility of nicotinamide analogs in creating materials with desirable electrical and optical properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

Therapeutic Research

Research into nicotinamide's therapeutic applications is expansive, exploring its role in skin diseases, cancer prevention, and as a component in cosmetic products. Its actions as an antioxidant and involvement in DNA repair mechanisms position nicotinamide as a candidate for preventing and treating skin conditions and potentially inhibiting carcinogenesis (Surjana, Halliday, & Damian, 2010). Furthermore, nicotinamide's utility in cosmetic formulations underscores its importance in dermatological health and skincare (Otte, Borelli, & Korting, 2005).

Eigenschaften

IUPAC Name |

6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2S/c13-12(14,15)7-17-11(18)8-1-2-10(16-5-8)19-9-3-4-20-6-9/h1-2,5,9H,3-4,6-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHBLTDVOOEIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((tetrahydrothiophen-3-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2554270.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)

![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)